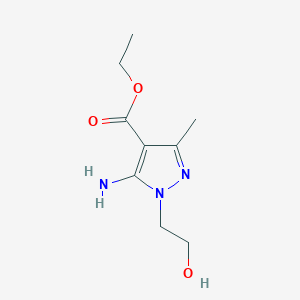

ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-15-9(14)7-6(2)11-12(4-5-13)8(7)10/h13H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTODZYBVTUNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 5-amino-1-(2-oxoethyl)-3-methyl-1H-pyrazole-4-carboxylate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate, exhibit notable antimicrobial properties. A study by Iovu et al. (2003) demonstrated that related compounds possess fungicidal activity, suggesting potential applications in agricultural pest control and treatment of fungal infections in humans.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Research has shown that certain pyrazole derivatives can significantly inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. A comparative analysis indicated that some derivatives have IC₅₀ values comparable to established anti-inflammatory drugs such as diclofenac sodium, highlighting their therapeutic potential .

Case Study: Synthesis and Evaluation

A study conducted by Ming Li (2005) focused on synthesizing pyrazole derivatives and evaluating their biological activities. The findings revealed that these compounds could regulate plant growth and demonstrate fungicidal properties, indicating their dual potential in both agricultural and pharmaceutical applications.

Plant Growth Regulation

This compound has been investigated for its ability to promote plant growth and enhance resistance to diseases. The compound's structural similarities to other known growth regulators suggest that it may play a role in modulating plant physiological processes.

Pesticidal Activity

The fungicidal properties of this compound make it a candidate for developing new agricultural pesticides. Research has indicated that pyrazole derivatives can effectively control fungal pathogens affecting crops, thereby improving yield and quality .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights structural differences between the target compound and its analogs:

Key Observations :

- Polarity : The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogs with aryl substituents (e.g., QZ-7577) .

- Biological Interactions : Chlorinated or fluorinated aromatic substituents (e.g., QZ-7577, ) enhance binding to hydrophobic enzyme pockets, while hydroxyl groups improve solubility .

- Crystallography : Structural studies of analogs (e.g., ) utilize tools like SHELX and Mercury for packing analysis, suggesting similar methodologies apply to the target compound .

Physical and Chemical Properties

Notes:

Biological Activity

Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 197.22 g/mol

- CAS Number : 1260243-04-6

This compound features a pyrazole ring, an amino group, and a hydroxyethyl substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyethyl and amino groups facilitate hydrogen bonding with enzymes and receptors, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). In these studies, it demonstrated IC₅₀ values ranging from 12.50 µM to 42.30 µM, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, although specific MIC values were not detailed in the available literature.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Antitumor Activity : A study conducted by Wei et al. evaluated derivatives of ethyl pyrazole compounds and found that modifications at the N1 position significantly influenced their antiproliferative activity against cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has shown that altering substituents on the pyrazole ring can enhance or diminish biological activity. For example, compounds with larger alkyl or aryl groups at specific positions exhibited improved anticancer effects .

- Combination Therapies : Preliminary investigations suggest that this compound may enhance the efficacy of established chemotherapeutic agents when used in combination therapies .

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence intermediate formation?

The synthesis typically involves multi-step reactions, including formylation, substitution, or nucleophilic aromatic substitution. For example, 5-chloro pyrazole precursors can react with formylating agents (e.g., formic acid) under controlled temperatures (60–80°C) to introduce the aldehyde group. Subsequent reduction with sodium borohydride in methanol yields hydroxyl intermediates. The hydroxyethyl group is introduced via nucleophilic substitution using 2-chloroethanol or ethylene oxide in the presence of a base like triethylamine. Key intermediates, such as ethyl 5-chloro-4-formyl derivatives, require rigorous purity control via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- 1H/13C NMR : In deuterated DMSO or CDCl3, the amino (-NH2) and hydroxyethyl (-CH2CH2OH) protons appear as broad singlets (δ 5.2–6.0 ppm) and triplets (δ 3.6–4.0 ppm), respectively.

- X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for structural refinement. Data collection with Bruker APEX2 detectors and refinement against high-resolution (<1.0 Å) data resolve positional disorder, particularly in the hydroxyethyl side chain .

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What are the key intermediates in the synthesis of this compound, and how are their purities controlled?

Critical intermediates include:

- Ethyl 5-chloro-4-formyl-3-methyl-1H-pyrazole carboxylate: Purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

- Ethyl 5-amino-4-hydroxymethyl derivatives: Recrystallized from ethanol/water mixtures to remove unreacted borohydride. Purity is monitored by TLC (Rf = 0.4–0.6) and HPLC (C18 column, 90:10 acetonitrile/water) .

Q. What role does the hydroxyethyl group play in the compound’s solubility and crystallinity?

The hydroxyethyl substituent enhances aqueous solubility via hydrogen bonding and improves crystallinity by forming intermolecular O-H···N interactions with the pyrazole ring. This is evident in X-ray structures showing shortened O···N distances (~2.8 Å) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and regioselectivity during the synthesis of this compound?

- Continuous flow reactors : Enable precise temperature control (ΔT ±2°C) and reduce side reactions (e.g., over-oxidation) during formylation .

- Catalyst screening : Triethylamine outperforms weaker bases (e.g., K2CO3) in nucleophilic substitutions, achieving >85% yield.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor regioselective substitution at the 1-position over the 3-position .

Q. What strategies resolve data contradictions in biological activity studies of structurally similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC50 values) arise from:

- Positional isomerism : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (4-carboxylate) shows 3x higher activity than its 3-carboxylate analog due to steric effects on target binding .

- Assay variability : Standardize cell lines (e.g., ATCC-certified strains) and solvent controls (DMSO ≤0.1% v/v) to minimize false negatives .

Q. How does the substitution pattern on the pyrazole ring influence reactivity and biological target interactions?

- Electron-withdrawing groups (e.g., -Cl at C5) increase electrophilicity, enhancing nucleophilic substitution rates.

- Amino groups at C5 : Facilitate hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase), as shown in docking studies .

- Comparative SAR tables for analogs highlight the hydroxyethyl group’s role in improving pharmacokinetic properties (e.g., logP reduction by 0.5 units) .

Q. How do modern crystallographic tools like SHELXL enhance structural determination accuracy for pyrazole derivatives?

SHELXL97 refines high-resolution data (<1.0 Å) to model disorder in flexible substituents (e.g., hydroxyethyl groups). Key features include:

- Twin refinement : Resolves overlapping reflections in non-merohedral twins (twin law -h, -k, l).

- Hydrogen bonding networks : ORTEP-3 visualizes O-H···O/N interactions critical for stability .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Formylation | HCOOH, H2SO4, 70°C, 6h | 78 | 98.5 | |

| Reduction | NaBH4, MeOH, 0°C→RT, 2h | 92 | 99.0 | |

| Substitution | 2-Chloroethanol, Et3N, DMF, 80°C, 12h | 85 | 97.8 |

Q. Table 2. Biological Activity of Pyrazole Analogs

| Compound | Target Enzyme | IC50 (μM) | logP | Reference |

|---|---|---|---|---|

| Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl | Dihydrofolate reductase | 12.3 | 1.2 | |

| Ethyl 5-amino-1-methyl-4-carboxylate | Same | 36.7 | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.